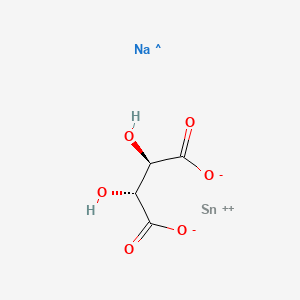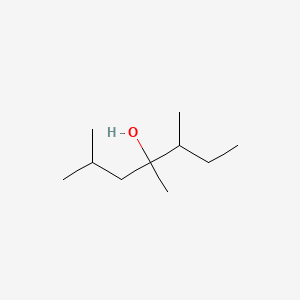![molecular formula C15H32Si2 B14473004 (Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane) CAS No. 72907-89-2](/img/structure/B14473004.png)
(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bicyclo[610]nonane-9,9-diyl)bis(trimethylsilane) is a unique organosilicon compound characterized by its bicyclic structure
Vorbereitungsmethoden
The synthesis of (Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane) typically involves the reaction of bicyclo[6.1.0]nonane derivatives with trimethylsilyl reagents. One common method includes the use of 9,9-dibromobicyclo[6.1.0]nonane as a starting material, which undergoes a substitution reaction with trimethylsilyl chloride in the presence of a base such as sodium hydride . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and air-sensitive reactions.
Analyse Chemischer Reaktionen
(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development and delivery systems.
Wirkmechanismus
The mechanism of action of (Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane) involves its ability to undergo selective chemical transformations. The trimethylsilyl groups provide steric protection and can be selectively removed or substituted, allowing for precise modifications of the molecular structure. This enables the compound to interact with specific molecular targets and pathways, facilitating its use in targeted synthesis and applications .
Vergleich Mit ähnlichen Verbindungen
Compared to other bicyclic compounds, (Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane) stands out due to its unique combination of a bicyclic core and trimethylsilyl groups. Similar compounds include:
Bicyclo[6.1.0]nonane: Lacks the trimethylsilyl groups, making it less versatile in synthetic applications.
9,9-Dibromobicyclo[6.1.0]nonane: Used as a precursor in the synthesis of the target compound.
Bicyclo[6.1.0]nonyne carboxylic acid: Another derivative used in bioorthogonal chemistry.
These comparisons highlight the unique reactivity and applications of (Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane) in various scientific fields.
Eigenschaften
CAS-Nummer |
72907-89-2 |
|---|---|
Molekularformel |
C15H32Si2 |
Molekulargewicht |
268.58 g/mol |
IUPAC-Name |
trimethyl-(9-trimethylsilyl-9-bicyclo[6.1.0]nonanyl)silane |
InChI |
InChI=1S/C15H32Si2/c1-16(2,3)15(17(4,5)6)13-11-9-7-8-10-12-14(13)15/h13-14H,7-12H2,1-6H3 |
InChI-Schlüssel |
GAEXAEQJSUOMRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1(C2C1CCCCCC2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


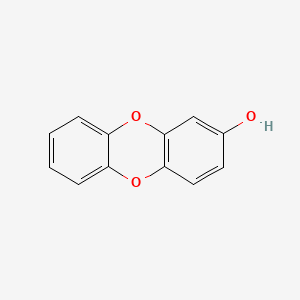

![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
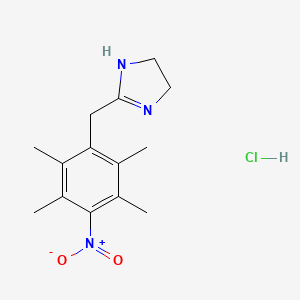
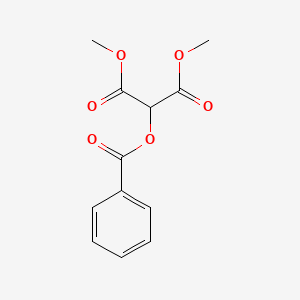
![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)



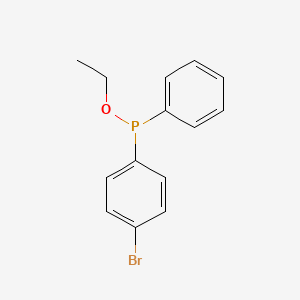
![3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol](/img/structure/B14473012.png)

